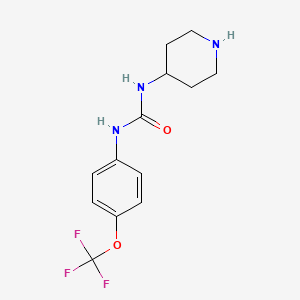
1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea
Cat. No. B8510747
M. Wt: 303.28 g/mol
InChI Key: OQUBJMPZLVFOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09296693B2
Procedure details


Intermediate 42 (76 mg, 0.25 mmol) was reacted with cyclopropane carboxylic acid by Method E. Flash chromatography eluted with EtOAc and recrystallization from EtOAc:hexane afforded compound 52 (47 mg, 51%) as a white solid: Mp 195-196° C. 1H NMR (500 MHz, DMSO-d6) δ 8.56 (s, 1H), 7.47 (d, J=9.0 Hz, 2H), 7.22 (d, J=8.7 Hz, 2H), 6.25 (d, J=7.7 Hz, 1H), 4.15 (t, J=14.8 Hz, 2H), 3.77-3.68 (m, 1H), 3.25 (t, J=11.5 Hz, 1H, obscured), 2.81 (t, J=11.1 Hz, 1H), 1.98 (m, 1H), 1.93-1.75 (m, 2H), 1.41-1.17 (m, 2H), 0.75-0.65 (m, 4H). Purity 100%. HRMS calculated for C17H20F3N3O3+H+ 372.1535. found (ESI(+), [M+H]) 372.1546.


Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][C:18]([F:21])([F:20])[F:19])=[CH:13][CH:12]=2)=[O:9])[CH2:3][CH2:2]1.[CH:22]1([C:25](O)=[O:26])[CH2:24][CH2:23]1>>[CH:22]1([C:25]([N:1]2[CH2:6][CH2:5][CH:4]([NH:7][C:8]([NH:10][C:11]3[CH:16]=[CH:15][C:14]([O:17][C:18]([F:19])([F:20])[F:21])=[CH:13][CH:12]=3)=[O:9])[CH2:3][CH2:2]2)=[O:26])[CH2:24][CH2:23]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
76 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1CCC(CC1)NC(=O)NC1=CC=C(C=C1)OC(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
Flash chromatography eluted with EtOAc and recrystallization from EtOAc
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CC1)C(=O)N1CCC(CC1)NC(=O)NC1=CC=C(C=C1)OC(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
